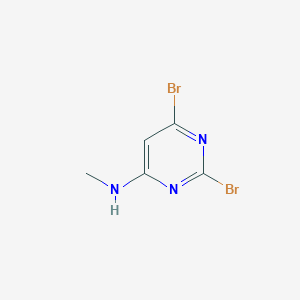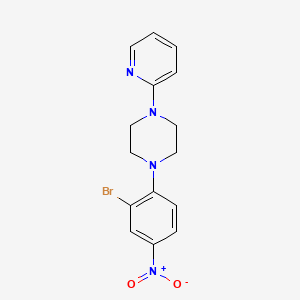
1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-bromo-4-nitrophenyl group and a pyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitroaniline to obtain 2-bromo-4-nitroaniline. This intermediate is then reacted with 2-chloropyridine in the presence of a base to form the desired product. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion to 1-(2-Amino-4-nitrophenyl)-4-(pyridin-2-YL)piperazine.
Oxidation: Introduction of additional nitro or hydroxyl groups.
科学的研究の応用
1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is investigated for its properties in the development of new materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-(2-Chloro-4-nitrophenyl)-4-(pyridin-2-YL)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-aminophenyl)-4-(pyridin-2-YL)piperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the combination of the bromine and nitro groups, which confer distinct reactivity and potential biological activity. The presence of the pyridin-2-yl group also adds to its versatility in forming interactions with various biological targets.
This compound’s unique structural features and reactivity make it a valuable subject of study in multiple scientific disciplines.
特性
分子式 |
C15H15BrN4O2 |
|---|---|
分子量 |
363.21 g/mol |
IUPAC名 |
1-(2-bromo-4-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15BrN4O2/c16-13-11-12(20(21)22)4-5-14(13)18-7-9-19(10-8-18)15-3-1-2-6-17-15/h1-6,11H,7-10H2 |
InChIキー |
JJSFPHKHFMKDBB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


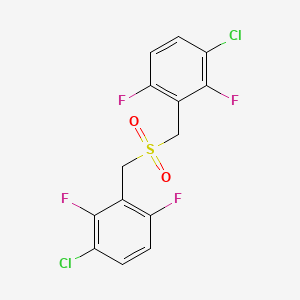
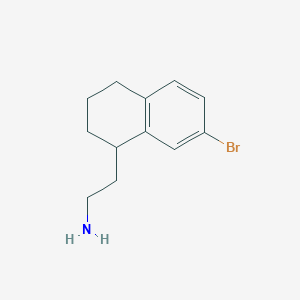
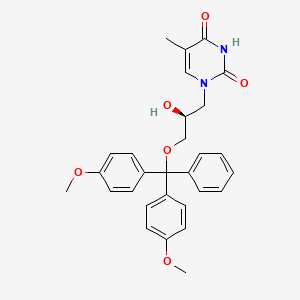
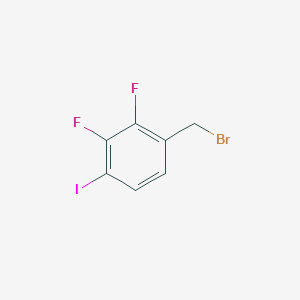
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
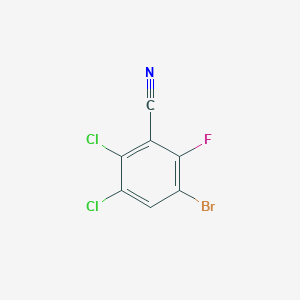
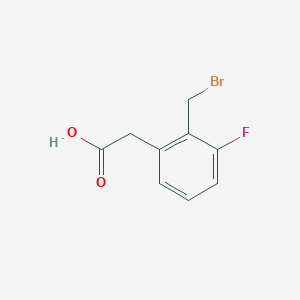
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)
![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)

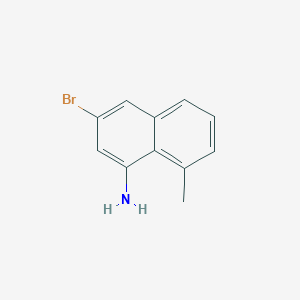
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)
